Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid

UV-curable coatings Low-viscosity monomer Reactive diluent replacement

Bisphenol F ethoxylate (2 EO/phenol) diacrylate (CAS 120750-67-6) is a difunctional aromatic acrylate monomer belonging to the class of ethoxylated bisphenol diacrylates. It is characterized by a bisphenol F core, approximately two ethylene oxide units per phenol ring, and terminal acrylate groups, yielding an average molecular weight of approximately 484–500 g/mol.

Molecular Formula C18H22O6
Molecular Weight 334.4 g/mol
CAS No. 120750-67-6
Cat. No. B047596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid
CAS120750-67-6
Molecular FormulaC18H22O6
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC=CC(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O.C(CO)O
InChIInChI=1S/C13H12O2.C3H4O2.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3(4)5;3-1-2-4/h1-8,14-15H,9H2;2H,1H2,(H,4,5);3-4H,1-2H2
InChIKeyOTXNLBPVRKDFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisphenol F Ethoxylate (2 EO/Phenol) Diacrylate (CAS 120750-67-6): Core Identity for UV-Curable Formulation Procurement


Bisphenol F ethoxylate (2 EO/phenol) diacrylate (CAS 120750-67-6) is a difunctional aromatic acrylate monomer belonging to the class of ethoxylated bisphenol diacrylates. It is characterized by a bisphenol F core, approximately two ethylene oxide units per phenol ring, and terminal acrylate groups, yielding an average molecular weight of approximately 484–500 g/mol [1]. The compound is supplied as a clear liquid with a density of 1.15 g/mL at 25 °C and a refractive index of n20/D 1.539–1.541 [1]. It is used primarily as a reactive crosslinking monomer in ultraviolet (UV) and electron beam (EB) curable coatings, inks, adhesives, and 3D-printing photopolymers .

Why Bisphenol A Ethoxylate Diacrylates Cannot Simply Replace Bisphenol F Ethoxylate Diacrylate (CAS 120750-67-6)


Although bisphenol A ethoxylate (4 EO) diacrylate (BPA(EO)4DA, e.g., CAS 64401-02-1) shares a similar difunctional acrylate architecture, the replacement of the isopropylidene bridge in BPA with the methylene bridge in BPF fundamentally alters critical physicochemical properties that govern formulation behavior and final product performance. These structural differences lead to systematically lower viscosity, altered surface energy, and divergent volumetric shrinkage during photopolymerization, which cannot be compensated for by simple adjustment of reactive diluent levels without risking phase separation, cure speed mismatch, or compromised mechanical integrity [1][2]. Consequently, formulators who substitute BPA(EO)4DA for BPF(EO)4DA without reformulation often encounter unexpected viscosity build-up, incomplete substrate wetting, and increased cure-induced stress [1][3].

Quantitative Differentiation of Bisphenol F Ethoxylate Diacrylate (CAS 120750-67-6) Against Closest Analogs


Viscosity Reduction of ~40% vs. BPA(EO)4DA Enables Higher Formulation Latitude

Bisphenol F ethoxylate (2 EO/phenol) diacrylate (BPF(EO)4DA, Miramer M290) exhibits a viscosity of 500–700 cps at 25 °C [1]. In contrast, the direct BPA-core analog Bisphenol A ethoxylate (4 EO) diacrylate (BPA(EO)4DA) displays a viscosity of 900–1300 cps at 25 °C [2]. This represents an approximately 40% reduction in neat resin viscosity for the BPF derivative.

UV-curable coatings Low-viscosity monomer Reactive diluent replacement

Elevated Refractive Index for High-Clarity Optical Applications

BPF(EO)4DA delivers a refractive index of n20/D 1.541 (Sigma-Aldrich specification) and 1.539 (Miwon specification) [1]. The BPA-core analog BPA(EO)4DA typically ranges from n20/D 1.536 to 1.539 [2]. While the absolute difference is modest (~0.002–0.005), the consistently higher refractive index of the BPF variant at equivalent ethoxylation level is attributed to the higher aromatic carbon density afforded by the methylene bridge compared to the isopropylidene bridge.

High refractive index monomer Optical coatings Antireflective films

~30% Lower Volumetric Shrinkage During Photocuring vs. BPA-Based Analog

In a head-to-head study on bisphenol-based photosensitive resins, bisphenol F epoxy acrylate exhibited a shrinkage ratio of 5.05% after 4 hours of reaction, which was approximately 30% lower than that of a bisphenol A epoxy acrylate counterpart prepared under identical conditions [1]. Although this study used epoxy acrylate prepolymers rather than ethoxylate diacrylate monomers, the underlying mechanism—lower free volume collapse in the BPF network due to the more compact methylene bridge—is conserved across acrylate chemistries and is expected to translate directly to the ethoxylate diacrylate family.

Low-shrinkage photopolymer 3D printing resin Dimensional stability

Higher Surface Tension for Improved Substrate Wetting Control in Coating Applications

BPF(EO)4DA (Miramer M290) exhibits a surface tension of 44.2 mN/m [1]. The BPA-core analog (Miramer M240) shows a surface tension of 42.1 mN/m, while other BPA(EO)4DA sources report 43.6 mN/m [2][3]. The systematically higher surface tension of the BPF variant (by 0.6–2.1 mN/m) reflects the higher cohesive energy density of the BPF backbone and influences film-leveling and substrate-wetting behavior in formulated coatings.

Surface tension Coating flow Substrate wetting

Low Total Volatile Profile and Reduced Skin Irritation Potential

The commercial BPF(EO)4DA product NAM-R712 (Nagase Specialty Materials) is specification-controlled for low odor and low skin irritation, coupled with fast cure speed . While analogous BPA(EO)4DA products also claim low odor [1], the BPF variant's combination of low skin irritation with good adhesion and rapid cure has been explicitly positioned for UV/EB curing applications where operator exposure is a procurement consideration.

Low-irritation monomer Low-odor formulation Occupational safety

Procurement-Relevant Application Scenarios for Bisphenol F Ethoxylate Diacrylate (CAS 120750-67-6)


Low-Viscosity, High-Refractive-Index UV-Curable Optical Coatings

The combination of low viscosity (500–700 cps) and elevated refractive index (n20/D 1.539–1.541) makes BPF(EO)4DA particularly suitable for UV-curable optical coatings where high crosslink density must be achieved without excessive dilution . The reduced viscosity enables formulators to incorporate higher loadings of this aromatic diacrylate while maintaining sprayable or roller-applicable consistency, directly addressing the high-viscosity drawback of BPA(EO)4DA (900–1300 cps) [1]. The higher refractive index contributes to anti-reflective layer designs on displays and lenses .

Low-Shrinkage 3D-Printing Photopolymer Resins

For stereolithography (SLA) and digital light processing (DLP) 3D-printing resins, the approximately 30% lower volumetric shrinkage observed in BPF-based acrylate systems compared to BPA analogs translates directly to improved dimensional accuracy and reduced interlayer delamination. BPF(EO)4DA's difunctional architecture provides sufficient crosslink density for green strength, while its lower shrinkage minimizes the need for post-cure thermal annealing, streamlining the manufacturing workflow .

Adhesive Formulations Requiring High Adhesion and Low Irritation

In UV-curable structural adhesives for consumer electronics or medical device assembly, the combination of good adhesion to metals and glass (as noted in the NAM-R712 specification ) with low skin irritation potential and faster cure speed positions BPF(EO)4DA as a preferred aromatic diacrylate backbone. The higher surface tension (44.2 mN/m) [1] enhances wetting on high-energy metal oxide and glass surfaces compared to the lower surface tension of BPA(EO)4DA (42.1–43.6 mN/m) [2], promoting interfacial adhesion without the need for additional adhesion promoters.

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